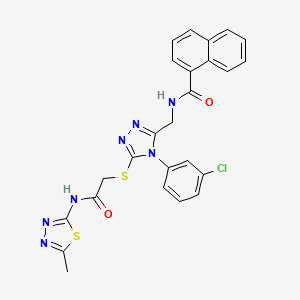
N-((4-(3-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(3-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C25H20ClN7O2S2 and its molecular weight is 550.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-(3-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that incorporates both thiadiazole and triazole moieties. These structural features have been linked to a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize current research findings on the biological activity of this compound and its potential applications in pharmacology.
Structural Overview
The compound's structure can be dissected into several key components:
- Thiadiazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer effects.
- Triazole Ring : Often associated with antifungal properties and has been shown to enhance the efficacy of various pharmacological agents.
- Naphthamide Group : This part contributes to the lipophilicity and overall biological activity of the molecule.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds based on 1,3,4-thiadiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The introduction of halogenated phenyl groups has been linked to enhanced antibacterial activity.
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | S. aureus | 62.5 |
| 5-(p-nitrophenyl)-1,3,4-thiadiazole | E. coli | 125 |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been documented in various studies:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
Anti-inflammatory Properties
The anti-inflammatory activity of thiadiazole derivatives has also been explored. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX . This suggests that this compound may possess similar properties.
Case Studies
Several case studies highlight the efficacy of thiadiazole-based compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent activity against multidrug-resistant strains of bacteria.
- Cancer Treatment : In vivo studies using animal models showed that certain thiadiazole derivatives significantly reduced tumor size when administered alongside conventional chemotherapy drugs.
Eigenschaften
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN7O2S2/c1-15-29-31-24(37-15)28-22(34)14-36-25-32-30-21(33(25)18-9-5-8-17(26)12-18)13-27-23(35)20-11-4-7-16-6-2-3-10-19(16)20/h2-12H,13-14H2,1H3,(H,27,35)(H,28,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFOUCNVGWNNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














